1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

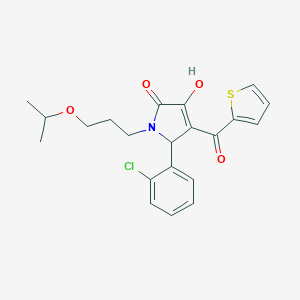

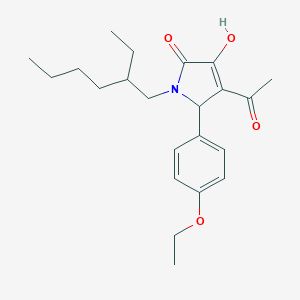

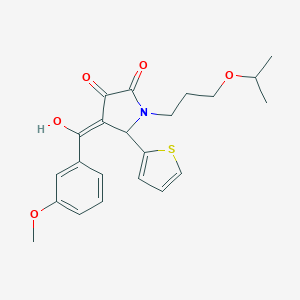

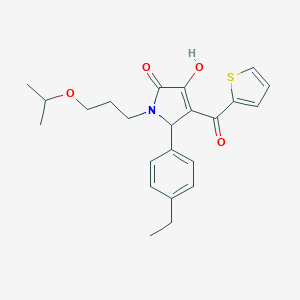

“1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol” is a complex organic compound. It likely contains a benzimidazole core structure, which is a fused benzene and imidazole ring. The “4-Methoxybenzyl” indicates a benzyl group (a benzene ring with a single carbon extension) substituted with a methoxy group (OCH3) at the 4th position . The “-2-thiol” suggests a sulfur-containing functional group attached at the 2nd position of the benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole ring, the methoxybenzyl group, and the thiol group. The presence of these functional groups would significantly influence the compound’s chemical behavior and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the methoxy group could potentially participate in ether cleavage reactions, the benzimidazole ring might undergo electrophilic substitution reactions, and the thiol group could be involved in oxidation or substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and the presence of any aromatic systems .

科学研究应用

Antimalarial Activity

Research on marine-derived natural products has identified compounds with significant and selective in vitro antimalarial activity. While the specific compound is not mentioned, the study highlights the potential of benzimidazole derivatives in antimalarial research, providing a basis for exploring 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in similar contexts (Wright et al., 1996).

DNA Binding and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, suggesting potential applications of 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol in similar analytical and diagnostic techniques (Issar & Kakkar, 2013).

Broad Spectrum Biological Activities

The combination of (thio)urea and benzothiazole derivatives, closely related to benzimidazoles, showcases a broad spectrum of biological activities, including antifungal and herbicidal properties. This diversity underscores the potential of exploring 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol for similar biological and therapeutic applications (Rosales-Hernández et al., 2022).

Anticancer Potential

Benzimidazole anthelmintics, part of the same chemical family, demonstrate anticancer activities through various mechanisms such as disruption of microtubule polymerization and induction of apoptosis. This suggests that 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol may hold potential in cancer research and treatment strategies, highlighting the importance of further investigation into its anticancer properties (Son, Lee, & Adunyah, 2020).

SAR and Medicinal Chemistry

Structure-activity relationship (SAR) studies of benzimidazole scaffolds in medicinal chemistry reveal their significance in the development of therapeutic agents for various diseases. These studies, which analyze the impact of structural modifications on biological activity, provide a foundation for further research into specific derivatives like 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol, aiming to optimize their therapeutic potential (Yadav & Ganguly, 2015).

安全和危害

未来方向

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)16-15(17)19/h2-9H,10H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWZJQHECVSJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325701 |

Source

|

| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792670 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol | |

CAS RN |

352330-22-4 |

Source

|

| Record name | 3-[(4-methoxyphenyl)methyl]-1H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506062.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506063.png)